N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ agonists. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, its use in humans was discontinued due to safety concerns. Despite this, GW501516 has gained popularity in the scientific community due to its potential in enhancing athletic performance and improving endurance.
Mecanismo De Acción
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved endurance and performance.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects, including increased endurance, improved glucose metabolism, reduced inflammation, and increased muscle fiber size. It has also been shown to have cardioprotective effects and may have potential in treating heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for PPARδ. However, its potential toxicity and safety concerns limit its use in human studies, and caution should be taken when interpreting results from animal studies.
Direcciones Futuras
There are several future directions for research on N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide, including exploring its potential in treating metabolic disorders, investigating its effects on cancer prevention and treatment, and developing safer and more effective PPARδ agonists. Additionally, further research is needed to fully understand the mechanisms of action and long-term effects of this compound.
In conclusion, this compound has potential in improving athletic performance and treating metabolic disorders. However, its safety concerns and limitations in human studies should be taken into consideration. Further research is needed to fully understand its mechanisms of action and potential future applications.
Métodos De Síntesis
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with 4-ethoxyphenethylamine, followed by reduction with sodium borohydride and subsequent acylation with acetic anhydride. The final product is obtained after purification and characterization by various analytical techniques.
Aplicaciones Científicas De Investigación
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide has been extensively studied in various scientific fields, including sports science, pharmacology, and toxicology. Its potential uses include improving endurance and performance in athletes, treating metabolic disorders, and preventing cancer.
Propiedades
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16-10-6-13(7-11-16)12(2)18-17(20)14-4-8-15(9-5-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIZPBPMKQXDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.